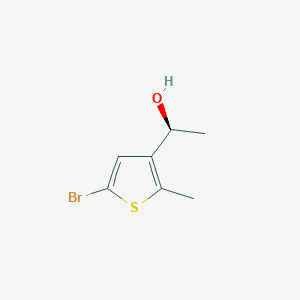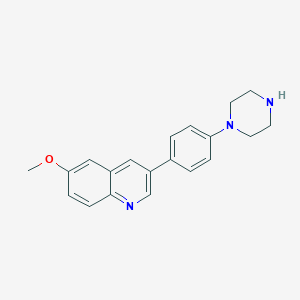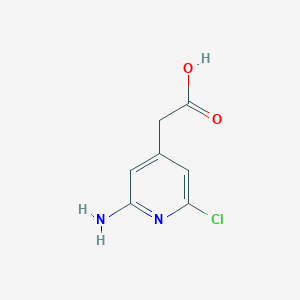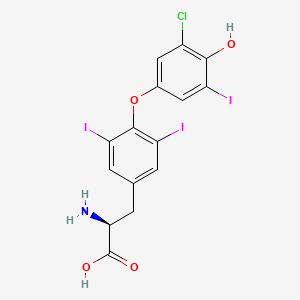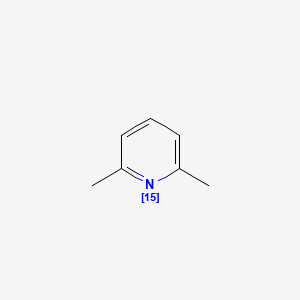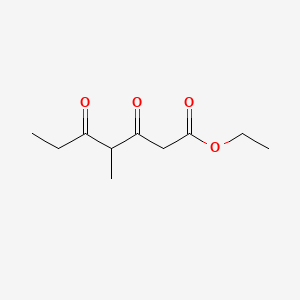
(-)-Butorphanol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Butorphanol-d6: is a deuterated form of (-)-Butorphanol, a synthetic opioid analgesic. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. This compound is known for its analgesic properties and is used in both human and veterinary medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Butorphanol-d6 involves the incorporation of deuterium atoms into the butorphanol molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of butorphanol can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (-)-Butorphanol-d6 can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkyl groups.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Isotope Labeling: (-)-Butorphanol-d6 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Pharmacokinetics: The deuterated form helps in studying the metabolic pathways and pharmacokinetics of butorphanol in the body.
Biology:
Metabolic Studies: Used in biological studies to understand the metabolism and biotransformation of butorphanol in living organisms.
Medicine:
Analgesic Research: this compound is used in research to develop and improve analgesic drugs, particularly in understanding the drug’s interaction with opioid receptors.
Industry:
Pharmaceutical Development: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems.
作用机制
Molecular Targets and Pathways: (-)-Butorphanol-d6 exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of dependence compared to other opioids.
Pathways Involved:
Opioid Receptor Binding: Binding to mu-opioid receptors leads to analgesia and euphoria.
Antagonism at Kappa Receptors: Reduces the risk of dysphoria and hallucinations associated with kappa receptor activation.
相似化合物的比较
Butorphanol: The non-deuterated form of (-)-Butorphanol-d6, used as an analgesic in both human and veterinary medicine.
Nalbuphine: Another opioid analgesic with similar partial agonist and antagonist properties.
Pentazocine: An opioid analgesic with mixed agonist-antagonist activity.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique for use in isotope labeling studies and pharmacokinetic research.
Reduced Metabolic Rate: Deuterium substitution can lead to a reduced metabolic rate, providing longer-lasting effects and improved stability in biological systems.
属性
分子式 |
C21H29NO2 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
(1S,9R,10S)-17-(cyclobutylmethyl)-12,12,13,13,14,14-hexadeuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1/i1D2,2D2,8D2 |
InChI 键 |
IFKLAQQSCNILHL-RTNNCZJYSA-N |
手性 SMILES |
[2H]C1(C[C@]2([C@H]3CC4=C([C@@]2(CCN3CC5CCC5)C(C1([2H])[2H])([2H])[2H])C=C(C=C4)O)O)[2H] |
规范 SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)


![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
